N,N-diethylethanamine;sulfuric acid
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Overview
Description
It is a colorless, volatile liquid with a strong ammonia-like odor Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the alkylation of ammonia with ethanol. The reaction typically involves the use of a catalyst such as aluminum oxide and is carried out at elevated temperatures and pressures. The reaction can be represented as follows:
NH3+3C2H5OH→(C2H5)3N+3H2O
Industrial Production Methods
Industrially, N,N-diethylethanamine is produced by the catalytic reaction of ethanol and ammonia. The process involves passing a mixture of ethanol and ammonia over a catalyst at high temperatures. The resulting product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: N,N-diethylacetamide
Reduction: Diethylamine
Substitution: Quaternary ammonium salts
Scientific Research Applications
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of drugs.
Industry: It is used in the production of quaternary ammonium compounds, which are used as surfactants and disinfectants.
Mechanism of Action
N,N-diethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in substrates. Its mechanism of action involves the donation of a lone pair of electrons from the nitrogen atom to form a new chemical bond. This nucleophilic attack can lead to the formation of various products, depending on the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with two methyl groups instead of ethyl groups.
N,N-diethylmethylamine: Similar in structure but with one methyl group and two ethyl groups.
N,N-diisopropylethanamine: Similar in structure but with isopropyl groups instead of ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis. Its ability to form quaternary ammonium salts also sets it apart from other amines.
Properties
CAS No. |
2399-73-7 |
---|---|
Molecular Formula |
C12H32N2O4S |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
N,N-diethylethanamine;sulfuric acid |
InChI |
InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
NKNFUMKGJYKPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
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